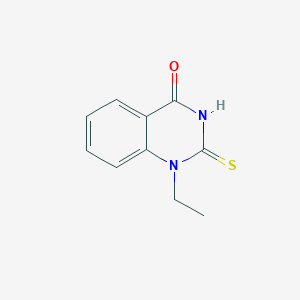

1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Description

1-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a quinazolinone derivative characterized by a partially saturated bicyclic core with a thioxo group at position 2 and an ethyl substituent at position 1. Quinazolinones are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects .

Properties

CAS No. |

4827-49-0 |

|---|---|

Molecular Formula |

C10H10N2OS |

Molecular Weight |

206.27 g/mol |

IUPAC Name |

1-ethyl-2-sulfanylidenequinazolin-4-one |

InChI |

InChI=1S/C10H10N2OS/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14) |

InChI Key |

UJFJCEWFUBANMV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=O)NC1=S |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of N-Ethyl Anthranilic Acid Derivatives

The cyclocondensation of N-ethyl anthranilic acid with thiourea or carbon disulfide is a classical route for constructing the quinazolinone core. This method involves:

-

Synthesis of N-ethyl anthranilic acid : Anthranilic acid reacts with ethyl acyl chloride in dimethylformamide (DMF) to form N-ethyl anthranilic acid derivatives .

-

Cyclization : The intermediate undergoes cyclization in acetic anhydride to yield 2-alkyl-4H-benzo[d][1, oxazin-4-one, which is subsequently treated with thiourea or carbon disulfide to introduce the thioxo group .

Reaction Conditions :

Example :

N-Ethyl anthranilic acid → Cyclization → 2-ethyl-4H-benzo[d] oxazin-4-one → Reaction with thiourea → 1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one .

Microwave-Assisted Synthesis with Ethylamine

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. This method employs methyl anthranilate and ethylamine in the presence of a thiocarbonyl transfer agent :

-

Reagents : Methyl anthranilate, ethylamine, 1,1’-carbonothioylbis(1H-benzotriazole), and DBU (catalyst).

-

Procedure : Reactants are irradiated under microwave conditions (300 W, 60–80°C) for 5–7 minutes .

Optimized Parameters :

Advantages :

Green Synthesis Using Ethyl Isothiocyanate

Eco-friendly protocols utilize 2-aminobenzamide and ethyl isothiocyanate under aqueous or solvent-free conditions :

-

One-pot reaction : 2-Aminobenzamide and ethyl isothiocyanate react at 60–100°C for 16 hours.

-

Cyclization : Intramolecular cyclization forms the quinazolinone ring .

Conditions :

-

Method A: Water, 60°C, 16 hours (Yield: 75–82%)

Key Features :

Multicomponent Reactions (MCRs)

MCRs integrate isatoic anhydride, aldehydes, and ammonium acetate catalyzed by SnCl₂·2H₂O :

-

Substrate modification : Ethyl-group introduction via aldehydes (e.g., propionaldehyde).

-

Mechanism : SnCl₂·2H₂O facilitates imine formation and cyclization .

Conditions :

Example :

Isatoic anhydride + propionaldehyde + NH₄OAc → this compound .

Post-Synthetic Alkylation of 2-Thioxoquinazolinones

Preformed 2-thioxoquinazolinones undergo alkylation with ethylating agents (e.g., ethyl bromide) :

-

Alkylation : Treatment with ethyl bromide in the presence of K₂CO₃.

-

Selectivity : N-alkylation occurs preferentially at the 1-position .

Conditions :

Limitation : Requires pre-synthesized 2-thioxoquinazolinone intermediates .

Comparative Analysis of Preparation Methods

| Method | Conditions | Yield (%) | Time | Key Advantage |

|---|---|---|---|---|

| Cyclocondensation | Reflux, acetic anhydride | 60–85 | 4–6 hours | High substrate flexibility |

| Microwave-assisted | MW, 60–80°C, DBU | 86–92 | 5–7 minutes | Rapid synthesis |

| Green synthesis | Aqueous/solvent-free, 60–100°C | 75–88 | 16 hours | Environmentally benign |

| Multicomponent reactions | SnCl₂·2H₂O, 110°C | 70–88 | 40 minutes | Atom-economical |

| Post-synthetic alkylation | DMF, 25–50°C | 65–78 | 2–4 hours | Utilizes existing intermediates |

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

Substitution: Various alkylating agents or aryl halides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological activity. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Quinazolinone derivatives differ primarily in substituents at positions 1, 2, and 3. Key structural analogs include:

Catalyst Efficiency :

- Cu@Py-Oxa@SPION : Enables recyclability (7 cycles without loss of activity) and high yields (77–86%) for triazolylmethylthio derivatives .

- Ni–citric acid CP: Used in multicomponent reactions for dihydroquinazolinones, though yields are unreported .

Physical and Spectral Properties

Melting Points :

NMR Data :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, and how do solvent systems influence reaction efficiency?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with isatoic anhydride, aldehydes, and thioamide precursors. Solvent selection (e.g., ethanol, THF) significantly impacts yield due to polarity and boiling point effects. For instance, ethanol is preferred for its ability to dissolve reactants and facilitate reflux conditions, as demonstrated in analogous dihydroquinazolinone syntheses . Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via recrystallization in ethanol or methanol is recommended .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton environments and carbon frameworks, particularly distinguishing the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.8–4.2 ppm for CH₂) and thioxo moiety (C=S peak in IR ~1150–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₁N₂OS: 223.0643), while IR spectroscopy confirms functional groups like C=O (~1660 cm⁻¹) .

Q. How can researchers align their experimental design with theoretical frameworks in medicinal chemistry?

- Methodological Answer : Begin by linking the compound’s structure (e.g., thioxo group, ethyl substituent) to known pharmacophores. For example, the thioxo moiety in similar quinazolinones exhibits antimicrobial activity, suggesting a structure-activity relationship (SAR) study. Use molecular docking to predict interactions with biological targets (e.g., bacterial enzymes), guided by computational tools like AutoDock Vina .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for dihydroquinazolinone derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can simulate NMR chemical shifts and IR spectra, helping to assign ambiguous peaks. For instance, discrepancies in ¹³C NMR signals near 160–170 ppm (C=O vs. C=S) can be clarified by comparing experimental data with computed values . Tools like Gaussian or COMSOL Multiphysics integrate AI-driven simulations for rapid validation .

Q. What strategies mitigate variability in biological activity assays for this compound?

- Methodological Answer : Standardize assay conditions by:

- Using a common microbial strain panel (e.g., S. aureus, E. coli) and minimum inhibitory concentration (MIC) protocols.

- Incorporating positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).

- Replicating assays in triplicate to address biological variability, as seen in analogous antimicrobial studies .

Q. How do substituent electronic effects influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the quinazolinone ring increase electrophilicity at the C-2 position, enhancing reactivity with nucleophiles like amines. Monitor reaction kinetics via HPLC to compare rates between derivatives. For example, para-substituted phenyl groups alter reaction pathways, as shown in Table 2 of solvent optimization studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.